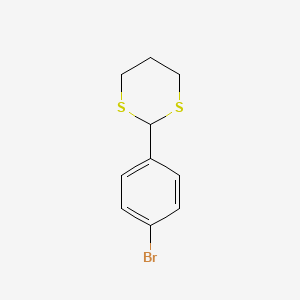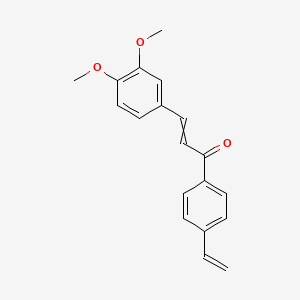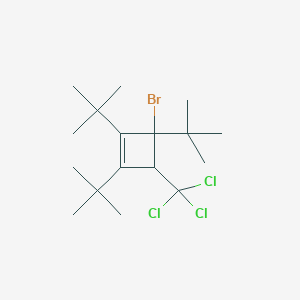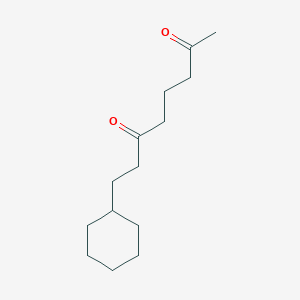
8-Cyclohexyloctane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Cyclohexyloctane-2,6-dione is an organic compound characterized by a cyclohexyl group attached to an octane chain with two ketone functionalities at the 2nd and 6th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclohexyloctane-2,6-dione typically involves the alkylation of cyclohexanone followed by a series of oxidation and reduction reactions. One common method includes the use of Grignard reagents to introduce the octane chain, followed by oxidation to form the diketone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as palladium or platinum may be employed to facilitate the necessary transformations.
Analyse Chemischer Reaktionen
Types of Reactions
8-Cyclohexyloctane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The diketone can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
8-Cyclohexyloctane-2,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Cyclohexyloctane-2,6-dione involves its interaction with various molecular targets, primarily through its ketone functionalities. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexyl group.
Octane-2,6-dione: A linear diketone without the cyclohexyl group.
Cyclohexylacetone: A compound with a cyclohexyl group and a single ketone functionality.
Uniqueness
8-Cyclohexyloctane-2,6-dione is unique due to the presence of both a cyclohexyl group and two ketone functionalities on an octane chain
Eigenschaften
CAS-Nummer |
60439-24-9 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
8-cyclohexyloctane-2,6-dione |
InChI |
InChI=1S/C14H24O2/c1-12(15)6-5-9-14(16)11-10-13-7-3-2-4-8-13/h13H,2-11H2,1H3 |
InChI-Schlüssel |
DNYNQAMAYALFPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCC(=O)CCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


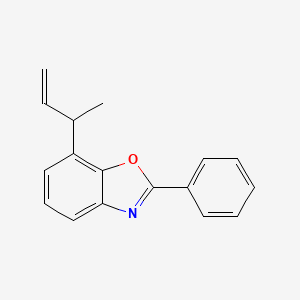
![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)

![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)
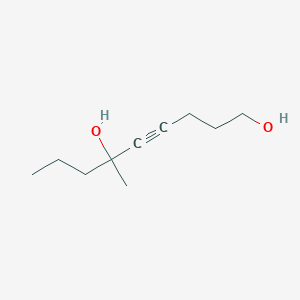

![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)


